N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide
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Overview
Description
N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by benzylamine to yield the final compound .
Chemical Reactions Analysis
N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been studied for its potential anticancer activity and as an inhibitor of certain enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide can be compared with other thiadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar thiadiazole core but lacks the benzylsulfonyl group, resulting in different biological activities.
N-substituted-1,3,4-thiadiazole-2-sulfonamides: These compounds have varying substituents on the thiadiazole ring, which can significantly alter their properties and applications.
The unique combination of the benzylsulfonyl and 4-chlorophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14ClN3O3S2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C17H14ClN3O3S2/c18-14-8-6-12(7-9-14)10-15(22)19-16-20-21-17(25-16)26(23,24)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,22) |
InChI Key |
XLOUFHICQOOYOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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